6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
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Overview
Description
“6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is a chemical compound with the CAS Number: 887267-84-7 . It has a molecular weight of 252.02 . The IUPAC name for this compound is 6-bromo-2,2-difluoro-1,3-benzodioxol-5-amine .
Molecular Structure Analysis
The InChI code for “6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is 1S/C7H4BrF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Researchers have developed methodologies to synthesize and structurally analyze derivatives of benzo[d][1,3]dioxol-5-amine, focusing on the introduction of bromo and difluoro groups into the compound. For instance, Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene, providing insights into the synthesis of compounds containing bromo and difluoro groups, which could potentially include derivatives of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine (Schlosser & Heiss, 2003).
Enzyme Inhibition for Therapeutic Research
The compound's derivatives have been investigated for their potential as enzyme inhibitors, a critical aspect of therapeutic research. Hema et al. (2020) synthesized and characterized N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, evaluating its inhibition against sPLA2 enzyme, which plays a role in inflammatory diseases. This research contributes to understanding the therapeutic potential of benzo[d][1,3]dioxol-5-amine derivatives in managing inflammation (Hema et al., 2020).
Development of Analytical and Synthetic Methodologies
Significant efforts have been made to refine synthetic methodologies involving 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine and its analogs. For example, Colella et al. (2018) presented a synthetic protocol for preparing a new synthon, leading to thiazoles with potential applications in drug discovery. This research highlights the versatility and utility of incorporating bromo and difluoro groups into organic compounds for developing novel pharmaceutical agents (Colella et al., 2018).
Safety And Hazards
The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
6-bromo-2,2-difluoro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKILVLUCVYGVMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654235 |
Source
|
Record name | 6-Bromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine | |
CAS RN |
887267-84-7 |
Source
|
Record name | 6-Bromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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